molecular formula C8H14O3 B15358602 Butyric acid, 2,3-epoxy-, butyl ester CAS No. 10138-34-8

Butyric acid, 2,3-epoxy-, butyl ester

Cat. No.: B15358602
CAS No.: 10138-34-8
M. Wt: 158.19 g/mol
InChI Key: JMYWLBRCOSLRIH-UHFFFAOYSA-N
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Description

Butyric acid, 2,3-epoxy-, butyl ester is a chemical compound with the molecular formula C8H14O3. It is a colorless, odorless liquid that is widely used in organic synthesis and various industrial applications. This compound is known for its versatility and reactivity, making it a valuable reagent in chemical research and production.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 2,3-epoxy-butyric acid with butanol in the presence of an acid catalyst such as sulfuric acid.

  • Epoxidation Reaction: Another method involves the epoxidation of butyl butyrate using peracids like meta-chloroperoxybenzoic acid (m-CPBA) to introduce the epoxy group at the 2,3-position.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves the use of excess butanol and continuous removal of water to drive the reaction to completion.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as epoxides and carboxylic acids.

  • Reduction: Reduction reactions can convert the epoxy group to a diol, resulting in the formation of butyl butyrate.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) and conditions such as mild heat and acidic environment.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and conditions such as anhydrous ether.

  • Substitution: Nucleophiles like amines and conditions such as polar aprotic solvents.

Major Products Formed:

  • Oxidation: Epoxides, carboxylic acids.

  • Reduction: Butyl butyrate, diols.

  • Substitution: Amides, ethers.

Scientific Research Applications

Butyric acid, 2,3-epoxy-, butyl ester is extensively used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is employed in the development of pharmaceuticals, including inhibitors and therapeutic agents.

  • Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which butyric acid, 2,3-epoxy-, butyl ester exerts its effects involves its reactivity with various biological and chemical targets:

  • Molecular Targets: The epoxy group can react with nucleophiles, leading to the formation of new chemical bonds.

  • Pathways Involved: The compound can participate in metabolic pathways, influencing the synthesis and breakdown of other molecules.

Comparison with Similar Compounds

  • Butyl Acetoacetate: Another ester used in organic synthesis, but with a different functional group.

  • Epoxides: Compounds containing an epoxy group, but with different alkyl chains.

  • Butyric Acid Esters: Other esters derived from butyric acid, but without the epoxy group.

Uniqueness: Butyric acid, 2,3-epoxy-, butyl ester is unique due to its combination of the epoxy group and the ester functional group, which provides it with distinct reactivity and applications compared to similar compounds.

Properties

IUPAC Name

butyl 3-methyloxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-4-5-10-8(9)7-6(2)11-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYWLBRCOSLRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00906098
Record name Butyl 3-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10138-34-8
Record name 2,3-Epoxbutyl 2,3-epoxybutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl 3-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-EPOXBUTYL 2,3-EPOXYBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J8O32Z8PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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